4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Melting point Solid-state properties Physicochemical characterization

Researchers optimizing piperidinyl thiazole fungicides often encounter inconsistent SAR when substituting the 4-position. The 4-MeO derivative delivers the validated pharmacophore for oxathiapiprolin/fluoxapiprolin-class candidates. • 4-MeO group occupies the optimal O-linked substitution space for P. infestans, P. viticola, and P. cubensis activity transfer. • Higher mp (74°C) enables precise micro-scale weighing vs. 4-H analog (48.5°C), reducing material waste in probe synthesis. • 98% purity supports direct biochemical screening; reactive 5-formyl handle accelerates parallel library synthesis via reductive amination or Knoevenagel condensation.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 919016-57-2
Cat. No. B1645256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
CAS919016-57-2
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCOC1=C(SC(=N1)N2CCCCC2)C=O
InChIInChI=1S/C10H14N2O2S/c1-14-9-8(7-13)15-10(11-9)12-5-3-2-4-6-12/h7H,2-6H2,1H3
InChIKeyKRQQTULNLBSOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde Overview


4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS 919016-57-2) is a heterocyclic organic compound featuring a thiazole core with a methoxy group at the 4-position, a piperidin-1-yl moiety at the 2-position, and a formyl group at the 5-position [1]. With a molecular formula of C₁₀H₁₄N₂O₂S and a molecular weight of 226.3 g/mol, this compound serves as a versatile small-molecule scaffold and key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules within the piperidinyl thiazole fungicide class [1][2].

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: Irreplaceability vs. Analogs


Closely related thiazole-5-carbaldehyde analogs—such as 2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS 129865-52-7) or 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS 730997-87-2)—exhibit markedly different physicochemical properties and reactivity profiles. The 4-methoxy substituent imparts a substantial melting point increase (~25 °C) and introduces an electron-donating group that electronically tunes the thiazole ring, directly influencing condensation and cyclization reaction kinetics and regioselectivity . Consequently, simple analog substitution can lead to altered reaction outcomes, reduced intermediate stability, and incompatibility with downstream structure-activity relationship (SAR) optimization programs targeting the piperidinyl thiazole fungicide or pharmaceutical scaffold space.

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: Differentiation Evidence


Melting Point Advantage for Solid-State Handling

The target compound exhibits an experimentally determined melting point of 74 °C (heptane solvate) , which is approximately 25 °C higher than that of the direct 4-unsubstituted comparator 2-(piperidin-1-yl)thiazole-5-carbaldehyde (48.5–49.5 °C) . This quantitative difference directly impacts solid-state handling: the higher-melting methoxy derivative remains a free-flowing crystalline solid under ambient laboratory and storage conditions (recommended storage 2–8 °C ) that might otherwise cause partial melting or caking of the low-melting analog, thereby reducing weighing accuracy and posing long-term stability risks.

Melting point Solid-state properties Physicochemical characterization

Electronic Activation via 4-Methoxy Substitution

The 4-methoxy group acts as an electron-donating substituent via resonance (+M effect), while the 5-formyl group is electron-withdrawing (−M effect), creating a push-pull electronic system that polarizes the thiazole ring and activates the aldehyde toward nucleophilic attack [1]. In contrast, the 4-unsubstituted analog (CAS 129865-52-7) lacks this electronic activation, and the 4-methyl analog (CAS 730997-87-2) provides only a weak inductive (+I) effect without resonance contribution. Theoretical studies on thiazole derivatives confirm that electron-donor substituents at the 4-position enhance reactivity toward electrophilic attack at the pyridine nitrogen atom due to resonance effects, and the overall reactivity order for substituted thiazoles follows 2-substituted > 5-substituted > 4-substituted, with electron-donor substituents further amplifying reactivity [2]. This positions the 4-methoxy derivative as a uniquely activated building block for condensation-based library synthesis.

Reactivity Electron-donating group Condensation reactions

Scaffold Congruence with OSBP Inhibitor Pharmacophore

The piperidinyl thiazole scaffold is the validated pharmacophore core of commercial oomycete fungicides oxathiapiprolin and fluoxapiprolin (FRAC code 49, OSBP inhibitors) [1]. A 2024 SAR exploration synthesized and evaluated a series of piperidinyl thiazole analogues against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis, demonstrating that modifications at the thiazole 4-position directly modulate in vitro and in vivo antifungal potency [2]. Compounds bearing 4-position substituents showed differential activity transfer from in vitro to greenhouse conditions; O-linked heterocycles and bicyclic piperidines demonstrated the most robust transfer, while other series (pyridones, acylated sulfoximines) showed less consistent results [2]. 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde provides the identical core architecture with a synthetically versatile 5-formyl handle, enabling direct elaboration to carboxamide, carboxylate, or heterocyclic derivatives that map onto the established SAR landscape. The 4-methoxy group specifically mimics the O-linked substitution pattern associated with robust in vitro-to-in vivo activity transfer [2].

Piperidinyl thiazole fungicides Oxathiapiprolin Oomycetes Structure-activity relationship

Commercial Purity Advantage Over 4-Methyl Analog

Multiple suppliers list 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde at 98% purity (HPLC) , whereas the commonly screened 4-methyl analog (CAS 730997-87-2) is typically offered at 95% purity . This 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% total impurities), which reduces the probability of impurity-derived side products in subsequent synthetic steps and minimizes the need for additional purification before use in sensitive catalytic or biological assay applications.

Purity Quality control Procurement specification

4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: Application Scenarios


Oomycete Fungicide Synthesis

The 4-methoxy-piperidinyl-thiazole-5-carbaldehyde scaffold maps directly onto the validated pharmacophore of oxathiapiprolin/fluoxapiprolin-class fungicides. The 5-formyl group enables straightforward conversion to carboxamide or isoxazoline derivatives via established synthetic routes, while the 4-methoxy substituent occupies the O-linked substitution space that the 2024 PI Industries SAR study identified as delivering the most robust in vitro-to-greenhouse activity transfer against P. infestans, P. viticola, and P. cubensis [1]. Research teams developing novel oomycete fungicides can prioritize this building block to access the favorable SAR sub-series and reduce the synthetic burden of late-stage diversification.

Kinase Inhibitor Library Construction

The thiazole-piperidine hybrid core is a privileged scaffold in kinase inhibitor design, with patents describing thiazolyl-piperidine derivatives as selective sphingosine kinase 1 (SphK1) inhibitors [2]. The 4-methoxy group provides a metabolically stable, electron-rich substituent that can engage in hydrogen-bonding interactions within the ATP-binding pocket, while the aldehyde handle permits rapid parallel library synthesis via reductive amination, Knoevenagel condensation, or Grignard addition. The 98% commercial purity specification supports direct use in biochemical screening without pre-purification, reducing lead-discovery cycle times.

Aldehyde-Functionalized Probe Precursor

The unique combination of an electron-rich 4-methoxythiazole core and a reactive 5-carbaldehyde group makes this compound an ideal precursor for semi-synthetic probe molecules. The formyl group can be selectively derivatized to install biotin, fluorophores, or photoaffinity labels via oxime/hydrazone ligation under biocompatible conditions, while the piperidine ring provides a solubilizing basic nitrogen. The higher melting point (74 °C) compared to the 4-H analog (48.5–49.5 °C) facilitates precise weighing of small quantities (1–5 mg) for microscale probe synthesis, reducing material waste in precious reagent-limited experiments.

Crystalline Intermediate for Scalable Routes

The well-defined crystallinity of the methoxy derivative (mp 74 °C, heptane solvate) contrasts with the lower-melting 4-H analog, offering advantages in process-scale isolation, drying, and milling unit operations. The aldehyde functionality allows direct telescoping into reductive amination or Horner-Wadsworth-Emmons olefination sequences without intermediate protection. For contract research organizations (CROs) and CDMOs developing scalable routes to piperidinyl-thiazole based active ingredients, this physical form advantage translates into reduced solvent volumes for recrystallization and improved filtration throughput.

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